molecular formula C7H9BrClFN2 B2913345 (6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride CAS No. 2580200-46-8

(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride

Cat. No. B2913345
CAS RN: 2580200-46-8
M. Wt: 255.52
InChI Key: IPDAJJXHGPBWKG-UHFFFAOYSA-N
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Description

“(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride” is a chemical compound with the molecular weight of 237.53 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BrN2.ClH/c1-5-2-3-7(8)10-6(5)4-9;/h2-3H,4,9H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 237.53 .

Scientific Research Applications

Synthesis of Halogen-rich Pyridine Derivatives

(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride is a compound that falls within the broader category of halogenated pyridines, which are crucial in medicinal chemistry for constructing complex molecules. The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, through halogen dance reactions exemplifies the compound's relevance in providing valuable building blocks for further chemical manipulations (Wu et al., 2022).

Development of Novel Azetidine Derivatives

Research into novel azetidine derivatives, including those derived from bromopyridinyl substrates similar to this compound, has led to the synthesis of compounds with significant antibacterial and antifungal properties. These compounds are characterized by their potential therapeutic applications, highlighting the importance of such chemical structures in drug development (Rao et al., 2013).

Exploration of Pyridoxaboroles

The creation of pyridoxaboroles from simple halopyridines demonstrates the utility of halogenated pyridines in synthesizing fused heterocyclic systems. These compounds have been studied for their unique structural properties, including nitrogen-boron coordination and hydrogen bonding, which are crucial for understanding their reactivity and potential applications in medicinal chemistry (Steciuk et al., 2015).

Advancements in Antimicrobial Agents

The synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety from 4-methoxyaniline through multi-step reactions showcases the versatility of halogenated pyridines in developing new antimicrobial agents. This research underscores the potential of such compounds in addressing the need for novel antibiotics, with several derivatives displaying moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).

Safety and Hazards

The compound is labeled with the signal word "Warning" . Precautionary statements and a Material Safety Data Sheet (MSDS) are available .

properties

IUPAC Name

(6-bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDAJJXHGPBWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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